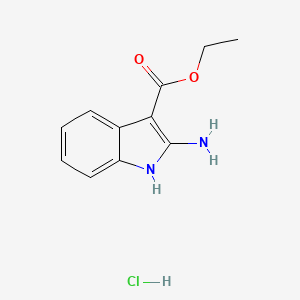

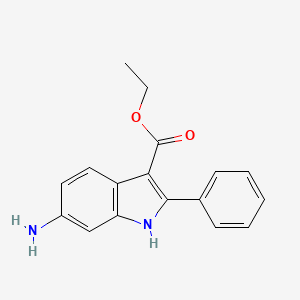

5-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

説明

5-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, or EFBT, is a synthetic organic compound with a wide range of applications in the laboratory and in scientific research. EFBT has been used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and other organic materials. It is also a versatile reagent that has been used in a variety of biochemical and physiological studies. EFBT is an excellent starting material for the synthesis of various compounds and has been used to investigate the mechanism of action of drugs and other molecules.

科学的研究の応用

Tetrel Bonding Interactions in Triazole Derivatives

A study by (Ahmed et al., 2020) explored the synthesis and characterization of several triazole derivatives, including ones similar to 5-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid. This research provided insights into the π-hole tetrel bonding interactions in these compounds, using Hirshfeld surface analysis and DFT calculations.

Ring-Chain Tautomerism in Triazole Derivatives

The study by (Pokhodylo & Obushak, 2022) focused on the synthesis of a 5-formyl-1H-1,2,3-triazole-4-carboxylic acid derivative. It discovered that in solution, the free acid form predominates under its cyclic tautomer, providing valuable information on the ring-chain tautomerism in such triazole compounds.

Fluoroalkylation in Triazole Synthesis

Research by (Peng & Zhu, 2003) detailed the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, highlighting the significance of Na2CO3 for high yields. This study is relevant for understanding the chemical pathways and conditions favorable for fluoroalkylation in triazoles.

Synthesis of Bicyclic gem-Difluorinated Compounds

The study by (Peng & Zhu, 2003) also investigated the synthesis of novel bicyclic gem-difluorinated 1H-pyrano[3,4-d][1,2,3]-triazol-4-one compounds, demonstrating the versatility of triazole derivatives in creating complex molecular structures.

Preparation of 1-Benzyl-1H-1,2,3-Triazoles

In (Cottrell et al., 1991), an improved method for preparing 1-benzyl-1H-1,2,3-triazoles was described, expanding the scope of the Dimroth Reaction. This study provides a methodological advancement for synthesizing triazole derivatives, including those structurally related to this compound.

Ruthenium-Catalyzed Synthesis of Triazole-Based Scaffolds

(Ferrini et al., 2015) explored a ruthenium-catalyzed cycloaddition process for synthesizing 5-amino-1,2,3-triazole-4-carboxylates, a structurally related class to the compound . This research is significant for understanding the synthesis of triazole-based scaffolds for biomedical applications.

作用機序

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, they can undergo electrophilic substitution due to excessive π-electrons delocalization . They can also participate in free radical reactions .

Biochemical Pathways

It’s known that indole derivatives can influence a broad range of biochemical pathways due to their diverse biological activities . These effects can lead to changes in cellular processes and responses.

Result of Action

Similar compounds have shown a range of biological activities, suggesting that they can have diverse effects at the molecular and cellular levels .

特性

IUPAC Name |

5-ethyl-1-[(2-fluorophenyl)methyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O2/c1-2-10-11(12(17)18)14-15-16(10)7-8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDAWCRFYLDGQPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NN1CC2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid](/img/structure/B1425093.png)

![7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-imine](/img/structure/B1425098.png)

![10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B1425106.png)

![N-(2-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl](/img/structure/B1425108.png)